2-Ethyl-1,4-benzoquinone

Descripción general

Descripción

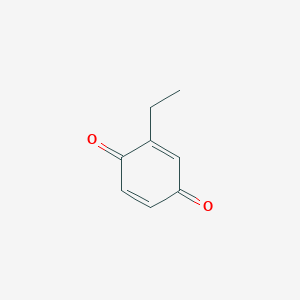

2-Ethyl-1,4-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This compound, specifically, has an ethyl group attached to the 1-position of the benzoquinone ring. This compound is known for its vibrant yellow color and its role in various chemical and biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethyl-1,4-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of ethylhydroquinone. The reaction typically uses oxidizing agents such as potassium dichromate or ferric chloride in an acidic medium. The reaction conditions often include moderate temperatures and controlled pH to ensure the selective oxidation of the hydroquinone to the quinone.

Industrial Production Methods: Industrial production of ethyl-1,4-benzoquinone often involves the catalytic oxidation of ethylhydroquinone using air or oxygen in the presence of a catalyst such as vanadium pentoxide. The process is carried out in a solvent like water or acetic acid, and the reaction is typically conducted at elevated temperatures to enhance the reaction rate and yield.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethyl-1,4-benzoquinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex quinone derivatives.

Reduction: It can be reduced back to ethylhydroquinone using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium dichromate, ferric chloride, air, or oxygen in acidic or neutral media.

Reduction: Sodium borohydride, hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: More oxidized quinone derivatives.

Reduction: Ethylhydroquinone.

Substitution: Various substituted quinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Ethyl-1,4-benzoquinone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It serves as a model compound for studying redox reactions and electron transfer processes in biological systems.

Medicine: Quinone derivatives, including ethyl-1,4-benzoquinone, are investigated for their potential anticancer and antimicrobial properties.

Industry: It is used in the production of polymers, resins, and as a stabilizer in various chemical processes.

Mecanismo De Acción

2-Ethyl-1,4-benzoquinone exerts its effects primarily through redox reactions. It can accept and donate electrons, making it a key player in electron transfer processes. In biological systems, it can interact with enzymes and proteins, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This oxidative stress can induce cell death in cancer cells, making it a potential anticancer agent. The compound’s ability to generate ROS also underlies its antimicrobial activity.

Comparación Con Compuestos Similares

2-Ethyl-1,4-benzoquinone can be compared with other quinones such as:

1,4-benzoquinone: Lacks the ethyl group, making it less hydrophobic and slightly less reactive in certain substitution reactions.

1,4-naphthoquinone: Has a larger aromatic system, leading to different electronic properties and reactivity.

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A highly reactive quinone used as an oxidizing agent in organic synthesis.

Uniqueness: The presence of the ethyl group in ethyl-1,4-benzoquinone imparts unique hydrophobic properties and influences its reactivity in substitution reactions. This makes it a valuable compound in both synthetic and biological applications.

Actividad Biológica

2-Ethyl-1,4-benzoquinone (EBQ) is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, cytotoxic, and potential carcinogenic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a member of the benzoquinone family, characterized by a six-membered aromatic ring with two ketone groups. Its structure allows for various chemical interactions that contribute to its biological activity.

1. Antimicrobial Activity

EBQ exhibits notable antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For example, studies on harvestman species have shown that benzoquinones, including EBQ, can inhibit the growth of certain bacterial strains and fungi .

2. Cytotoxic Effects

The cytotoxicity of EBQ has been investigated in several studies. It has been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic proteins such as Bcl-2. In vitro experiments have indicated that EBQ can significantly reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

3. Carcinogenic Potential

Despite its therapeutic potential, EBQ also raises concerns regarding its carcinogenic effects. A comprehensive study involving Long-Evans rats revealed that administration of EBQ led to tumor formation in multiple groups. The first carcinoma was observed after 66 weeks of exposure, indicating a clear link between EBQ exposure and carcinogenic outcomes . Furthermore, the LD50 values suggest that while EBQ is less toxic than some related compounds, it still poses significant risks at higher doses .

Case Study 1: Tumor Induction in Rodents

In a long-term study conducted by Omaye et al. (1981), rats were administered EBQ through subcutaneous injections. The results indicated a higher incidence of tumors compared to control groups, with seven tumors reported in the group receiving EBQ. This study highlights the need for caution in the use of EBQ in therapeutic contexts due to its potential carcinogenicity .

Case Study 2: Antimicrobial Efficacy

A study on the defensive secretions of Tribolium castaneum demonstrated that EBQ possesses antimicrobial properties effective against both bacterial and fungal pathogens. The secretion containing EBQ showed significant inhibitory effects on microbial growth, suggesting its role in chemical defense mechanisms within these organisms .

Research Findings

Research into the biosynthesis of EBQ has indicated that it can be produced through polyketide pathways involving acetate and propionate as building blocks. This biosynthetic route not only elucidates the natural production of EBQ but also opens avenues for synthetic modifications to enhance its biological activity .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-ethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRSQEOIAAGSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197191 | |

| Record name | Ethyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4754-26-1 | |

| Record name | Ethyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HNJ76BQ68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.